molecular formula C7H7FINO2S B13077755 3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide

3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide

Cat. No.: B13077755
M. Wt: 315.11 g/mol
InChI Key: MXVREXCBOVHOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H7FINO2S. It is a derivative of benzene, featuring fluorine, iodine, and sulfonamide functional groups. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting from a benzene derivative. One common method includes:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the specific reactions and reagents used. For example, in a substitution reaction with an amine, the iodine atom would be replaced by the amine group, forming a new amine derivative.

Scientific Research Applications

3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine and iodine atoms can also participate in halogen bonding, further affecting the compound’s interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide is unique due to the presence of both fluorine and iodine atoms along with the sulfonamide group. This combination of functional groups provides distinct reactivity and interaction profiles, making it valuable in specific synthetic and medicinal applications.

Properties

Molecular Formula

C7H7FINO2S

Molecular Weight

315.11 g/mol

IUPAC Name

3-fluoro-2-iodo-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H7FINO2S/c1-10-13(11,12)6-4-2-3-5(8)7(6)9/h2-4,10H,1H3

InChI Key

MXVREXCBOVHOPL-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1I)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.